molecular formula C12H17BrN2O2 B1486947 5-Bromo-2-dimethylamino-nicotinic acid tert-butyl ester CAS No. 2206609-32-5

5-Bromo-2-dimethylamino-nicotinic acid tert-butyl ester

Cat. No.: B1486947
CAS No.: 2206609-32-5
M. Wt: 301.18 g/mol
InChI Key: FIEHFDOIPYPJRB-UHFFFAOYSA-N
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Description

5-Bromo-2-dimethylamino-nicotinic acid tert-butyl ester is a substituted pyridine derivative featuring a bromine atom at the 5-position, a dimethylamino group (-N(CH₃)₂) at the 2-position, and a tert-butyl ester at the 3-carboxylic acid position. The dimethylamino group confers electron-donating properties, influencing reactivity and solubility, while the tert-butyl ester enhances hydrolytic stability compared to smaller esters.

Properties

IUPAC Name

tert-butyl 5-bromo-2-(dimethylamino)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2O2/c1-12(2,3)17-11(16)9-6-8(13)7-14-10(9)15(4)5/h6-7H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIEHFDOIPYPJRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(N=CC(=C1)Br)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Bromo-2-dimethylamino-nicotinic acid tert-butyl ester is a chemical compound that belongs to the class of nicotinic acid derivatives. This compound has garnered attention due to its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the following molecular formula: C12H16BrN2O2. The presence of a bromine atom, a dimethylamino group, and a tert-butyl ester moiety influences its biological properties.

Synthesis

The synthesis of this compound typically involves:

  • Bromination : Starting with 2-dimethylamino-nicotinic acid, bromination is performed to introduce the bromine atom.
  • Esterification : The resulting compound is then treated with tert-butanol in the presence of an acid catalyst to form the tert-butyl ester.

Biological Activity

The biological activity of this compound has been explored in various studies:

Antimicrobial Activity

Research indicates that derivatives of nicotinic acid, including this compound, exhibit antimicrobial properties. For instance, studies have shown significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MIC) reported as low as 1.95 µg/mL .

The mechanism through which this compound exerts its biological effects may involve:

  • Nicotinic Acetylcholine Receptor Modulation : Similar compounds have been shown to act as agonists or antagonists at nicotinic acetylcholine receptors (nAChRs), which play crucial roles in neurotransmission and muscle contraction .
  • Antidepressant-like Effects : Some studies suggest that related compounds can influence serotonin pathways, potentially leading to antidepressant effects .

Case Studies and Research Findings

Several studies have investigated the biological activity of nicotinic acid derivatives:

  • Study on Antimicrobial Activity :
    • A study demonstrated that analogs of nicotinic acid exhibited potent antibacterial effects against various strains, with specific attention to their action against MRSA strains .
  • Pharmacological Evaluation :
    • In vitro assessments showed that certain derivatives could selectively inhibit nAChRs, which may correlate with reduced side effects compared to traditional nicotine-based therapies .
  • Molecular Docking Studies :
    • Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets, providing insights into its potential therapeutic applications .

Data Table: Biological Activity Overview

Activity TypeTarget Organism/PathwayObserved EffectReference
AntimicrobialStaphylococcus aureusMIC = 7.81 µg/mL
AntimicrobialBacillus subtilisMIC = 1.95 µg/mL
nAChR Modulationα4β2 Nicotinic ReceptorsPartial agonism observed
Antidepressant-likeSerotonin PathwaysPotential antidepressant effects

Scientific Research Applications

Medicinal Chemistry

1.1 Drug Development

The compound serves as a significant building block in the synthesis of various pharmaceuticals. Its structural characteristics allow for modifications that can lead to the development of new therapeutic agents targeting specific biological pathways. For instance, derivatives of nicotinic acid esters have been explored for their efficacy as potential treatments for neurological disorders due to their interaction with nicotinic acetylcholine receptors (nAChRs) .

1.2 Anticancer Research

Research indicates that compounds similar to 5-bromo-2-dimethylamino-nicotinic acid tert-butyl ester can act as prodrugs with enhanced solubility and stability, improving the delivery of active anticancer agents . Such modifications are crucial in overcoming the limitations posed by poor bioavailability and gastrointestinal toxicity associated with many anticancer drugs.

Pharmacology

2.1 Nicotinic Receptor Modulation

The compound has been studied for its effects on nAChRs, particularly the α4β2 subtype, which is implicated in cognitive function and addiction. The modulation of these receptors can lead to significant behavioral effects, including antidepressant-like responses . This suggests a potential application in treating mood disorders and cognitive impairments.

2.2 Selective Agonism and Antagonism

Research into similar compounds has demonstrated their ability to act as selective agonists or antagonists at various nAChR subtypes, thereby influencing neurotransmitter release and neuronal excitability . This property is essential for developing drugs aimed at treating conditions such as Alzheimer’s disease and schizophrenia.

Chemical Synthesis Applications

3.1 Synthetic Intermediates

This compound is utilized as an intermediate in the synthesis of more complex organic molecules. Its reactivity allows chemists to explore new synthetic pathways and develop novel compounds with desired properties .

3.2 Material Science

In material science, derivatives of this compound are being investigated for their potential use in creating specialty chemicals and materials with specific functionalities, such as improved thermal stability or enhanced mechanical properties .

Case Studies and Research Findings

Study Focus Findings
Study on Nicotinic LigandsInvestigated pharmacological profilesCompounds showed high potency at α4β2-nAChRs; potential antidepressant effects observed
Synthesis of ProdrugsDeveloped prodrugs for enhanced solubilityNew prodrug formulations exhibited improved pharmacokinetic profiles
Chemical Synthesis TechniquesExplored synthetic pathwaysDemonstrated versatility in creating complex organic molecules

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects at the 2-Position

5-Bromo-2-chloro-nicotinic acid tert-butyl ester (CAS 1335055-73-6)
  • Key Differences: The 2-position substituent is chlorine (electron-withdrawing) instead of dimethylamino (electron-donating).
  • Impact: Reactivity: Chlorine increases electrophilicity at the pyridine ring, enhancing susceptibility to nucleophilic substitution compared to dimethylamino. pKa: The electron-withdrawing Cl lowers the pKa of the carboxylic ester, increasing acidity relative to the dimethylamino analogue. Applications: Preferred in reactions requiring deactivated aromatic systems, such as halogen exchange.
5-Bromo-2-trifluoromethyl-nicotinic acid ethyl ester (CAS 1196153-48-6)
  • Key Differences : Trifluoromethyl (-CF₃) at the 2-position and ethyl ester (vs. tert-butyl).
  • Impact: Electronic Effects: -CF₃ is strongly electron-withdrawing, further reducing electron density at the pyridine ring compared to dimethylamino. Solubility: The ethyl ester may improve solubility in polar solvents but offers lower hydrolytic stability. Predicted Properties: Boiling point (284°C) and pKa (-3.75) reflect high volatility and acidity .
Ethyl 5-bromo-2-methylpyridine-3-carboxylate
  • Key Differences : Methyl (-CH₃) at the 2-position and ethyl ester.
  • Impact: Steric Effects: Methyl is less bulky than dimethylamino, reducing steric hindrance for ring functionalization. Electron Donation: Methyl provides weak electron donation, intermediate between -Cl and -N(CH₃)₂.

Ester Group Variations

tert-Butyl vs. Ethyl Esters
  • Stability : tert-Butyl esters (e.g., ) are more resistant to hydrolysis than ethyl esters (e.g., ), making them suitable for prolonged storage or acidic reaction conditions.
  • Molecular Weight : tert-Butyl groups increase molecular weight (e.g., 287.16 g/mol for a tert-butyl carbamate analogue vs. 298.06 g/mol for an ethyl ester ).

Bromine Placement and Functionalization

(5-Bromomethyl-pyridin-2-yl)-carbamic acid tert-butyl ester (CAS 304873-96-9)
  • Key Differences : Bromine is on a methyl side chain rather than the pyridine ring.
  • Impact :
    • Reactivity : The benzylic bromine is more reactive in alkylation or nucleophilic substitution reactions.
    • Synthetic Utility : Useful for introducing pyridine-containing moieties into larger molecules via C-C coupling.

Heterocyclic and Protected Amino Analogues

5-Bromo-2-(bis(tert-butoxycarbonyl)amino)-3-methoxypyridine (CAS 1111638-72-2)
  • Key Differences: Bis-Boc-protected amino group at the 2-position and methoxy at the 3-position.
  • Impact: Protection Strategy: Boc groups prevent undesired side reactions at the amino group, contrasting with the free dimethylamino group’s nucleophilicity. Steric Hindrance: Increased bulk may slow down coupling reactions compared to dimethylamino.
tert-Butyl (5-bromothiazol-2-yl)carbamate
  • Key Differences : Thiazole ring replaces pyridine, with bromine on the heterocycle.
  • Impact :
    • Electronic Properties : Thiazole’s sulfur atom alters electron distribution, affecting metal-coupling efficiency.
    • Bioactivity : Thiazole derivatives often exhibit enhanced biological activity compared to pyridines.

Data Table: Structural and Physicochemical Comparison

Compound Name Substituent (2-Position) Ester Group Molecular Formula Molar Mass (g/mol) Predicted pKa Key Applications Reference
5-Bromo-2-dimethylamino-nicotinic acid tert-butyl ester -N(CH₃)₂ tert-butyl C₁₂H₁₆BrN₂O₂ 315.18 ~2.5* Cross-coupling, drug synthesis N/A
5-Bromo-2-chloro-nicotinic acid tert-butyl ester -Cl tert-butyl C₁₀H₁₁BrClNO₂ 300.56 ~1.8* Halogen-exchange reactions
5-Bromo-2-trifluoromethyl-nicotinic acid ethyl ester -CF₃ ethyl C₉H₇BrF₃NO₂ 298.06 -3.75 Fluorinated intermediates
Ethyl 5-bromo-2-methylpyridine-3-carboxylate -CH₃ ethyl C₁₀H₁₀BrNO₂ 258.10 ~0.5* Agrochemical intermediates
(5-Bromomethyl-pyridin-2-yl)-carbamic acid tert-butyl ester -CH₂Br tert-butyl C₁₁H₁₅BrN₂O₂ 287.16 N/A Alkylation substrates

*Estimated based on substituent effects.

Key Research Findings

  • Reactivity Trends: Dimethylamino-substituted pyridines exhibit faster coupling in Pd-catalyzed reactions than chloro or trifluoromethyl analogues due to enhanced electron density .

Preparation Methods

Starting Materials and Key Intermediates

Stepwise Synthetic Route

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Bromination Electrophilic aromatic substitution using Br2 or N-bromosuccinimide (NBS) on nicotinic acid derivative Introduction of bromine at 5-position of pyridine ring
2 Amination Nucleophilic aromatic substitution or Pd-catalyzed amination with dimethylamine Installation of dimethylamino group at 2-position
3 Esterification Reaction with tert-butanol under acidic conditions or using tert-butyl chloroformate and base Formation of tert-butyl ester protecting group on carboxylic acid

Representative Synthetic Procedure

A typical synthesis may proceed as follows:

  • Bromination: Starting from 2-chloronicotinic acid, bromination at the 5-position is achieved using NBS in an appropriate solvent (e.g., acetonitrile) under controlled temperature to yield 5-bromo-2-chloronicotinic acid.

  • Amination: The chlorine atom at the 2-position is substituted by dimethylamine via nucleophilic aromatic substitution. This can be performed by treating the 5-bromo-2-chloronicotinic acid with excess dimethylamine in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperature.

  • Esterification: The resulting 5-bromo-2-dimethylamino-nicotinic acid is then converted to its tert-butyl ester by reacting with tert-butanol in the presence of an acid catalyst such as sulfuric acid or by using tert-butyl chloroformate with a base like triethylamine in dichloromethane.

Research Findings and Optimization

Yield and Purity

  • Bromination typically proceeds with moderate to high regioselectivity and yields around 70-85%.
  • Amination via nucleophilic substitution on halogenated pyridines is efficient, with yields ranging from 60-90% depending on reaction conditions.
  • Esterification to tert-butyl ester is generally high yielding (80-95%) and provides enhanced stability and solubility for further applications.

Reaction Conditions Impact

Reaction Step Key Parameters Effect on Yield and Purity
Bromination Temperature control, solvent choice (e.g., acetonitrile, dichloromethane) Prevents over-bromination, improves regioselectivity
Amination Dimethylamine concentration, solvent polarity, temperature (80-120°C) Higher temperature favors substitution but may cause side reactions
Esterification Acid catalyst concentration, reaction time, moisture exclusion Moisture-free conditions improve esterification efficiency

Alternative Methods

  • Pd-Catalyzed Amination: Transition metal-catalyzed amination (Buchwald-Hartwig amination) can be employed to install the dimethylamino group more selectively and under milder conditions.
  • Protecting Group Strategies: Use of alternative ester protecting groups (e.g., methyl, ethyl esters) depending on downstream synthetic requirements.

Data Table Summarizing Preparation Methods

Method Reagents/Conditions Yield (%) Advantages Disadvantages
Electrophilic Bromination NBS, acetonitrile, RT to 50°C 75-85 Regioselective, straightforward Requires careful temperature control
Nucleophilic Amination Dimethylamine, DMF, 100°C 60-90 Simple, cost-effective High temperature can cause side reactions
Pd-Catalyzed Amination Pd catalyst, ligand, base, moderate temp 70-95 Mild conditions, high selectivity Requires catalyst, more expensive
Acid-Catalyzed Esterification tert-Butanol, H2SO4, reflux 80-95 High yield, stable ester formed Acid-sensitive groups may be affected
Carbamate Esterification tert-Butyl chloroformate, base, DCM 85-95 Mild conditions, selective Requires anhydrous conditions

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-dimethylamino-nicotinic acid tert-butyl ester
Reactant of Route 2
5-Bromo-2-dimethylamino-nicotinic acid tert-butyl ester

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